3'-thia pyrimidine nucleosides
3′-Thia Pyrimidine Nucleosides are a class of nucleoside analogs that feature a sulfur atom replacing the oxygen in the 3′ position of the ribose moiety. These molecules possess unique structural characteristics, making them valuable tools for studying biological systems and potential therapeutics. The introduction of sulfur into the nucleoside structure alters its physicochemical properties, including enhanced stability and altered interaction with enzymes involved in DNA replication and transcription. These analogs can serve as effective probes to investigate the mechanisms of action of pyrimidine-containing biomolecules and may also exhibit antiviral or anticancer activities due to their distinct pharmacological profiles. They are often utilized in drug discovery processes and are important for understanding the roles of nucleosides in cellular functions.

構造 | 化学名 | CAS | MF |
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Lamivudine-15N2,13C | 1217746-03-6 | C8H11N3O3S |
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4-amino-5-fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one | 144371-00-6 | C8H10FN3O3S |
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4’-Epi Lamivudine | 139757-68-9 | C8H11N3O3S |
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Lamivudine | 134678-17-4 | C8H11N3O3S |
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Emtricitabine | 143491-57-0 | C8H10FN3O3S |
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Lamivudine | 136891-12-8 | C8H11N3O3S |
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Lamivudine EP Impurity D | 134680-32-3 | C8H11N3O3S |
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(2S-cis)-5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione | 145281-92-1 | C8H9N2O4FS |
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4-amino-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one | 141434-39-1 | C8H11N3O3S |
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cis 5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)- pyrimidinedione | 145986-11-4 | C8H9N2O4FS |
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